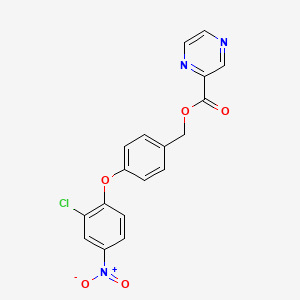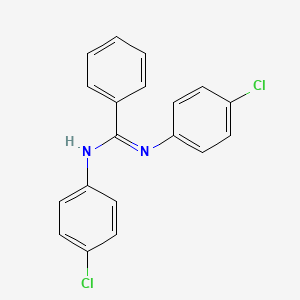
4-(2-Chloro-4-nitrophenoxy)benzyl pyrazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloro-4-nitrophenoxy)benzyl 2-pyrazinecarboxylate is an organic compound that features a complex aromatic structure It is characterized by the presence of a chlorinated nitrophenoxy group and a pyrazinecarboxylate moiety
Vorbereitungsmethoden
The synthesis of 4-(2-chloro-4-nitrophenoxy)benzyl 2-pyrazinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration and Chlorination: The starting material, phenol, undergoes nitration to introduce a nitro group, followed by chlorination to add a chlorine atom.
Ether Formation: The chlorinated nitrophenol is then reacted with benzyl bromide to form the benzyl ether.
Carboxylation: The benzyl ether is further reacted with pyrazinecarboxylic acid under suitable conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
Analyse Chemischer Reaktionen
4-(2-Chloro-4-nitrophenoxy)benzyl 2-pyrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(2-Chloro-4-nitrophenoxy)benzyl 2-pyrazinecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its aromatic structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(2-chloro-4-nitrophenoxy)benzyl 2-pyrazinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The aromatic structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(2-chloro-4-nitrophenoxy)benzyl 2-pyrazinecarboxylate include:
2-Chloro-4-nitrophenol: Shares the chlorinated nitrophenol structure but lacks the benzyl and pyrazinecarboxylate groups.
4-(2-Chloro-4-nitrophenoxy)benzyl 2-(acetylamino)benzoate: Similar structure with an acetylamino group instead of the pyrazinecarboxylate moiety.
2-Benzyl-4-chloro-1-(4-nitrophenoxy)benzene: Contains a similar benzyl and nitrophenoxy structure but differs in the positioning and presence of other functional groups.
The uniqueness of 4-(2-chloro-4-nitrophenoxy)benzyl 2-pyrazinecarboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H12ClN3O5 |
|---|---|
Molekulargewicht |
385.8 g/mol |
IUPAC-Name |
[4-(2-chloro-4-nitrophenoxy)phenyl]methyl pyrazine-2-carboxylate |
InChI |
InChI=1S/C18H12ClN3O5/c19-15-9-13(22(24)25)3-6-17(15)27-14-4-1-12(2-5-14)11-26-18(23)16-10-20-7-8-21-16/h1-10H,11H2 |
InChI-Schlüssel |
KAHRKBDORWXGPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1COC(=O)C2=NC=CN=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-chlorophenyl)-5-ethyl-1-methyl-N-[2-(piperidin-1-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10873504.png)
![N-(4-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10873511.png)
![2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B10873526.png)
![2-[12-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]phenol](/img/structure/B10873529.png)
![N'-{(3Z)-5-bromo-1-[(dibenzylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}pyridine-2-carbohydrazide](/img/structure/B10873535.png)
![2-Chloro-5-[({[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10873539.png)
![4-({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide](/img/structure/B10873540.png)
![{3-[(4-Benzylpiperazin-1-yl)sulfonyl]thiophen-2-yl}(morpholin-4-yl)methanone](/img/structure/B10873542.png)
![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10873549.png)
![2-[5-(2-Furyl)-1H-pyrazol-3-YL]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10873552.png)
![3-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-2-[({[(1E)-1-phenylethylidene]amino}oxy)methyl]quinazolin-4(3H)-one](/img/structure/B10873556.png)
![8,8-dimethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B10873561.png)
![7-[4-(1,3-Benzodioxol-5-ylcarbamothioyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10873571.png)
